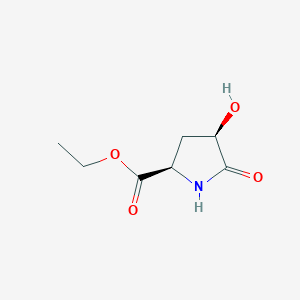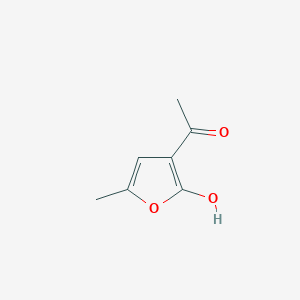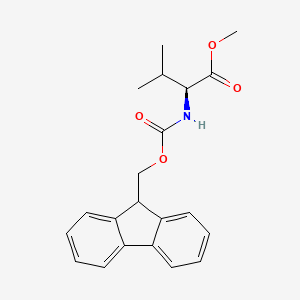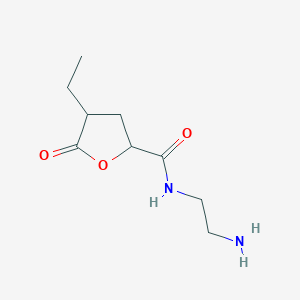
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is a synthetic compound with a unique structure that includes an aminoethyl group, an ethyl group, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as supercritical CO2 drying or freeze-drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid, while reduction could produce N-(2-Aminoethyl)-4-ethyl-5-hydroxytetrahydrofuran-2-carboxamide .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental compound with similar aminoethyl functionality but different ring structure.
N-(2-Aminoethyl)glycine: A simpler analog used in peptide nucleic acids.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl group but different functional groups and applications.
Uniqueness
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-ethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C9H16N2O3/c1-2-6-5-7(14-9(6)13)8(12)11-4-3-10/h6-7H,2-5,10H2,1H3,(H,11,12) |
Clave InChI |
NYGSAZZRJCAIGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(OC1=O)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)

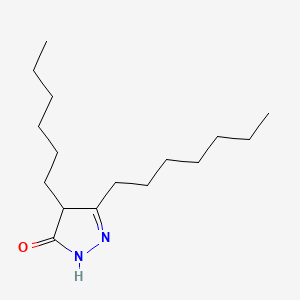
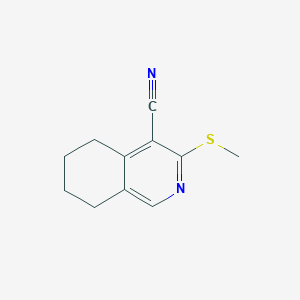

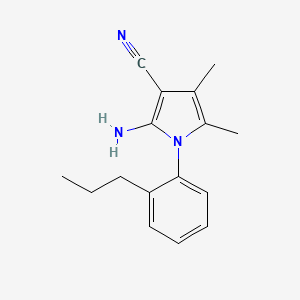

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
